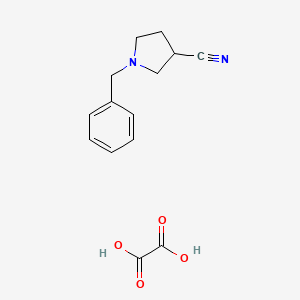

1-Benzylpyrrolidine-3-carbonitrile oxalate

説明

1-Benzylpyrrolidine-3-carbonitrile oxalate is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Benzylpyrrolidine-3-carbonitrile oxalate is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and implications in health and disease.

- Molecular Formula : C12H14N2O4

- Molecular Weight : 250.25 g/mol

- CAS Number : 1188265-21-5

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Pathways : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular energetics and increased oxidative stress. This effect is particularly relevant in the context of kidney stone formation, where oxalate levels play a critical role in crystal deposition.

- Impact on Mitochondrial Function : Research has shown that oxalate disrupts mitochondrial complex I activity, leading to increased reactive oxygen species (ROS) generation and pro-inflammatory signaling in monocytes. This pathway suggests a potential link between this compound and inflammatory diseases related to oxidative stress .

Table 1: Summary of Biological Activity Studies

Case Studies

Case Study 1: Oxalate Induced Inflammation

A study involving healthy subjects demonstrated that a dietary load of oxalate significantly decreased monocyte cellular energetics and mitochondrial complex I activity. The results indicated a correlation between high dietary oxalate intake and increased levels of pro-inflammatory cytokines such as IL-6, while anti-inflammatory cytokines like IL-10 were downregulated .

Case Study 2: Gut Microbiota Interaction

Another investigation into the role of gut microbiota found that treatment with specific bacterial strains led to a significant reduction in urinary oxalate levels. This suggests that manipulating gut microbiota could be a therapeutic strategy to manage conditions associated with excessive oxalate excretion .

Implications for Health

The biological activity of this compound has significant implications for understanding metabolic disorders, particularly those related to kidney health. The modulation of inflammatory pathways and mitochondrial function highlights its potential as a therapeutic target in diseases characterized by oxidative stress and inflammation.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

1-Benzylpyrrolidine-3-carbonitrile oxalate has been investigated for its potential as a pharmaceutical intermediate. It is relevant in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development.

Case Study: Synthesis of Escitalopram Impurity J

A notable application involves the synthesis of escitalopram impurity J using escitalopram oxalate as a starting material. This method demonstrates a simple one-step reaction with mild conditions, resulting in high purity and yield of the desired compound. The process is environmentally friendly, reducing the waste typically associated with pharmaceutical synthesis .

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Recent advancements in analytical chemistry have utilized this compound in the development of sensitive GC-MS methods. These methods are designed to analyze metabolites such as oxalate and glycolate, which are crucial in understanding metabolic disorders like primary hyperoxaluria (PH). The compound's derivatives have been used to improve the specificity and sensitivity of these analyses, allowing for better assessment of therapeutic interventions .

| Parameter | Value |

|---|---|

| Coefficient of Variation (CV) for Oxalate | <6.3% (interday) |

| CV for Glycolate | <4.2% (intraday) |

| CV for Glyoxylate | <18.3% (interday) |

This table summarizes the precision metrics achieved through the developed methods, underscoring the compound's role in enhancing analytical capabilities.

Synthetic Applications

Synthesis of Triazole Glycolate Oxidase Inhibitors

The compound has also been implicated in the synthesis of triazole carboxylic acids and related compounds, which serve as inhibitors for glycolate oxidase. These inhibitors are valuable in developing treatments for conditions where glycolate metabolism is disrupted . The ability to modify this compound facilitates the creation of compounds with targeted biological activities.

Biochemical Research

Metabolic Pathway Analysis

In biochemical research, this compound aids in elucidating metabolic pathways involving oxalate production. Its derivatives have been used to trace isotopic enrichments in studies involving stable isotope infusion protocols, providing insights into metabolic derangements associated with diseases like PH . This application is crucial for developing personalized therapeutic strategies based on individual metabolic profiles.

特性

IUPAC Name |

1-benzylpyrrolidine-3-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C2H2O4/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-7,9-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBJMBNDZZMLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678236 | |

| Record name | Oxalic acid--1-benzylpyrrolidine-3-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-21-5 | |

| Record name | Oxalic acid--1-benzylpyrrolidine-3-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。